molecular formula C18H17FN4O B2916080 N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951598-08-6

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2916080
CAS No.: 951598-08-6
M. Wt: 324.359
InChI Key: IFXKMZXJVLUJOW-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is further functionalized with a 1-(4-fluorophenyl)ethyl group. This structural motif is common in bioactive molecules, particularly those targeting neurological disorders and cancer.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-3-9-16(10-4-12)23-11-17(21-22-23)18(24)20-13(2)14-5-7-15(19)8-6-14/h3-11,13H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKMZXJVLUJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a 1,2,3-triazole ring, which is known for its diverse biological activities. The presence of fluorine and methyl substituents on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that triazole derivatives can exhibit anticancer activity through various mechanisms. For instance, compounds similar to this compound have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.

  • Study Findings : In vitro assays demonstrated that certain triazole derivatives inhibit FGFR1 with IC50 values ranging from 3.3 nM to 15.0 nM, indicating potent anticancer potential .

Enzyme Inhibition

The compound's structural features suggest potential activity against various enzymes involved in metabolic processes.

  • Cholinesterase Inhibition : Triazole derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, related compounds exhibited IC50 values for BuChE inhibition as low as 0.13 µM .
CompoundTarget EnzymeIC50 Value (µM)Selectivity Index
Triazole Derivative ABuChE0.13>769
Triazole Derivative BAChE0.23-

The biological activity of this compound may involve:

  • Receptor Binding : Molecular docking studies suggest that the compound binds effectively to target receptors such as FGFRs and cholinesterases.
  • Inhibition of Signaling Pathways : By inhibiting key signaling pathways associated with cancer cell proliferation and survival.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their anticancer activity against different cancer cell lines. The most potent compounds showed significant inhibition of cell growth .
  • In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor sizes compared to controls, supporting their potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound shares its 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogs, differing primarily in substituents on the triazole ring and carboxamide side chain. Key comparisons include:

Compound Name Triazole Substituent Carboxamide Substituent Notable Features Source
Target Compound 4-Methylphenyl N-[1-(4-Fluorophenyl)ethyl] Unique 4-fluorophenylethyl side chain N/A
RFM (Rufinamide) 2,6-Difluorophenylmethyl - First antiepileptic (AED) with this triazole structure; lacks carboxamide N-substituent
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Cyclopropyl and methoxy groups enhance lipophilicity
Z995908944 m-Tolyl (3-methylphenyl) N-(2-Chloro-6-fluorobenzyl) Chloro and fluoro substituents for enhanced halogen bonding
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Fluorophenyl 5-Amino group increases hydrogen-bonding potential
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q) 4-Fluorophenyl 4-Chlorobenzyl Dual halogenation for improved target affinity
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl High antiproliferative activity against renal cancer cells (GP = -13.42%)

Pharmacological Activities

  • Anticancer Activity: 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide showed CNS cancer SNB-75 cell inhibition (GP = -27.30%) . 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide inhibited c-Met kinase, inducing apoptosis in multiple cancer cell lines .
  • Antiepileptic Activity: RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) is clinically used for Lennox-Gastaut syndrome and partial seizures .

Discussion of Structure-Activity Relationships (SAR)

  • Triazole Substituents :
    • 4-Methylphenyl (target compound) and 4-methoxyphenyl () improve metabolic stability compared to unsubstituted phenyl.
    • Halogenation (e.g., 4-fluorophenyl in 6q ) enhances target binding via halogen bonds.
  • Carboxamide Modifications: Bulky groups like 1-(4-fluorophenyl)ethyl (target) or benzyl derivatives (Z995908944 ) may influence steric interactions with enzymatic pockets. Amino groups at the 5-position () introduce hydrogen-bonding sites critical for kinase inhibition .

Tables of Key Data

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Activity IC50/GP Value Source
Target Compound C19H18FN4O Hypothesized anticancer/neurological N/A N/A
RFM C10H8F2N4O Antiepileptic Clinically effective
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-... C17H15FN4O3 Antiproliferative GP = -27.30% (SNB-75)
Z995908944 C17H15ClFN4O Kinase modulation Not reported

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves cycloaddition reactions. For example, analogous compounds are synthesized via condensation of 4-fluoroaniline derivatives with isocyanides, followed by azide cyclization . Key optimizations include:

  • Temperature control (e.g., reflux in ethanol at 80°C for 10 hours to ensure complete cyclization) .
  • Use of catalysts like p-toluenesulfonic acid to accelerate intermediate formation .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products.

Q. How can researchers mitigate the low aqueous solubility of this compound in in vitro assays?

  • Methodological Answer : Low solubility is a common limitation of triazole derivatives. Strategies include:

  • Use of co-solvents like DMSO (≤1% v/v) to enhance dissolution while maintaining cell viability .
  • Structural derivatization: Introducing polar groups (e.g., hydroxyl or amine) at the 5-position of the triazole ring to improve hydrophilicity .
  • Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the triazole ring and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C18H17FN4O requires m/z 324.1392) .
  • X-ray Crystallography : Definitive confirmation of crystal structure and torsion angles (e.g., planar triazole ring with dihedral angles <15° relative to aryl groups) .

Advanced Research Questions

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition assays?

  • Methodological Answer :

  • Enzyme Kinetics : Measure IC50 values using ATP-competitive assays (e.g., ADP-Glo™ kinase assay) across varying concentrations .
  • Molecular Docking : Computational modeling (AutoDock Vina) to predict binding modes with target kinases, focusing on triazole-aryl interactions in hydrophobic pockets .
  • Mutagenesis Studies : Replace key residues (e.g., gatekeeper mutations) in kinase domains to validate binding specificity .

Q. How should contradictory biological activity data (e.g., divergent IC50 values in cancer cell lines) be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Assay Conditions : Standardize protocols (e.g., serum-free media, incubation time) to minimize variability .
  • Cell Line Heterogeneity : Use CRISPR-engineered isogenic lines to isolate genetic factors affecting response.
  • Metabolic Stability : Assess compound degradation via LC-MS/MS to ensure consistent dosing .

Q. What advanced techniques confirm regiochemical control during triazole synthesis?

  • Methodological Answer :

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between triazole protons and adjacent substituents .
  • Isotopic Labeling : Synthesize 15N-labeled intermediates to track regioselectivity in cycloaddition reactions .
  • Single-Crystal XRD : Resolve bond lengths (e.g., triazole N-N bonds ≈1.31–1.35 Å) to distinguish 1,2,3-triazole isomers .

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